N,N-Dimethylmethacrylamide
Description
N,N-Dimethylacrylamide (DMAA) is a non-ionic, water-soluble monomer that has garnered substantial interest within polymer chemistry and materials science. nih.gov Its unique molecular structure, featuring an acryloyl group and a nitrogen atom substituted with two methyl groups, imparts a valuable combination of properties to its polymer derivatives. rsc.org The resulting polymers are central to the development of sophisticated materials with tailored functionalities.
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30220052 | |
| Record name | N,N-Dimethylmethacrylamide | |
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Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-91-6 | |
| Record name | Dimethylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethylmethacrylamide | |
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| Record name | 6976-91-6 | |
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| Record name | N,N-Dimethylmethacrylamide | |
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| Record name | N,N-dimethylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Poly N,n Dimethylmethacrylamide and Poly N,n Dimethylacrylamide Derivatives
Radical Polymerization Techniques
Radical polymerization stands as a primary method for synthesizing a wide array of polymers. However, its application to N,N-Dimethylmethacrylamide is notably restricted.
Conventional Free Radical Polymerization (FRP) of this compound
Research indicates that N,N-disubstituted methacrylamides, including this compound, are generally unable to be homopolymerized through conventional radical polymerization techniques. cmu.edu This resistance to polymerization is often attributed to steric hindrance caused by the presence of the α-methyl group on the vinyl backbone in conjunction with the two methyl groups on the amide nitrogen. While homopolymerization is not observed, these monomers can undergo copolymerization with other radically polymerizable monomers, such as methyl acrylate (B77674). cmu.edu
Controlled/Living Radical Polymerization (CRP/LRP) Strategies
Controlled/Living Radical Polymerization (CRP/LRP) methods have been developed to afford greater control over polymer molecular weight, architecture, and dispersity. The applicability of these advanced techniques to this compound has been investigated, albeit with limited success.
Atom Transfer Radical Polymerization (ATRP) has been explored for (meth)acrylamides, but the process is often challenging. acs.org For the closely related N,N-Dimethylacrylamide, ATRP is characterized as an uncontrolled process under many conditions. cmu.eduacs.org This is often due to the copper catalyst complexing with the amide functionality, which slows the deactivation step and leads to a high concentration of radicals and, consequently, termination reactions. cmu.eduacs.org
Specific attempts to polymerize this compound using a ruthenium-based initiating system, which operates on a similar principle to ATRP, resulted in no polymer formation. cmu.edu An experiment conducted in toluene (B28343) at 80°C showed no polymerization even after an extended period of 50 days. cmu.edu This failure underscores the profound steric and electronic challenges that inhibit the polymerization of this monomer.
| Monomer | Initiator System | Solvent | Temp (°C) | Time | Result | Reference |
| This compound | H-(MMA)₂-Cl/RuCl₂(PPh₃)₃/Al(Oi-Pr)₃ | Toluene | 80 | 50 days | No Polymerization | cmu.edu |
Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique. wikipedia.org While it has been successfully applied to a range of monomers, including secondary acrylamides like N,N-diethylacrylamide and N,N-dimethylacrylamide, specific studies detailing the successful homopolymerization of this compound via NMP are not readily found in the reviewed literature. acs.org The same steric factors that impede FRP and ATRP are likely to present significant hurdles for NMP of this monomer.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method known for its tolerance to a wide variety of functional groups and reaction conditions. acs.orgresearchgate.net Extensive research has been conducted on the RAFT polymerization of N,N-Dimethylacrylamide in both aqueous and organic media, demonstrating good control over the resulting polymers. acs.orgrsc.orgrsc.org However, the scientific literature lacks reports on the successful RAFT homopolymerization of this compound. The steric hindrance from the quaternary carbon of the propagating radical is a likely factor preventing effective chain propagation.
Photopolymerization and Radiation-Initiated Polymerization
Photopolymerization and radiation-initiated polymerization are methods that use light or high-energy radiation to generate initiating radicals. ichtj.waw.pliaea.org These techniques can offer spatial and temporal control over the polymerization process. While the free radical photopolymerization of N,N-Dimethylacrylamide has been studied, particularly noting the acceleration of the polymerization rate in aqueous solutions, there is a lack of specific research demonstrating the successful application of these methods for the homopolymerization of this compound. researchgate.net For instance, hydrogels based on N,N-Dimethylacrylamide have been synthesized using photoinitiated polymerization, often involving a crosslinking agent. nih.gov The inherent difficulties in propagating a this compound polymer chain would likely persist regardless of the method of radical initiation.
Anionic Polymerization of this compound
Anionic polymerization presents a robust method for synthesizing poly(this compound) with a well-defined structure and a narrow molecular weight distribution. This controlled/"living" polymerization process is particularly advantageous for creating block copolymers. The mechanism involves the initiation of the vinyl monomer by a potent nucleophile, such as an organolithium compound, followed by propagation of the resulting carbanionic chain end.
Key to a successful anionic polymerization of N,N-disubstituted acrylamides is the management of side reactions. The presence of the carbonyl group and the acidic protons on the α-carbon in related acrylamide (B121943) monomers can lead to termination or chain transfer reactions. However, in this compound, the absence of an amide proton minimizes transfer reactions, making it a suitable candidate for this technique.
Research into the anionic polymerization of the closely related N,N-dimethylacrylamide (DMAA) has shown that the use of a binary initiator system, for instance, thienyllithium in conjunction with Lewis acids like triethylaluminium (Et3Al), diethylzinc (B1219324) (Et2Zn), or triethylborane (B153662) (Et3B), in a solvent such as tetrahydrofuran (B95107) (THF), facilitates a homogeneous polymerization, yielding polymers with controlled molecular weights. researchgate.net It is anticipated that similar systems would be effective for the anionic polymerization of this compound. The Lewis acid coordinates with the carbonyl oxygen of the monomer and the propagating chain end, which helps to stabilize the active center and prevent undesirable side reactions. researchgate.net
The temperature of the polymerization is a critical parameter, with lower temperatures, often around -78°C, being employed to suppress side reactions and maintain the "living" nature of the polymer chains. cmu.edu The choice of counter-ion also plays a significant role in the stereochemistry of the resulting polymer.
Stepwise Synthesis and Precursor Routes
The synthesis of this compound monomer can be achieved through multi-step processes that involve the formation of a precursor molecule followed by a subsequent elimination reaction.
A common industrial route for the synthesis of N-substituted (meth)acrylamides involves the formation of an amine adduct, followed by pyrolysis. google.com For this compound, this process would begin with the Michael addition of dimethylamine (B145610) to methyl methacrylate (B99206). This reaction, often catalyzed by a strong base, results in the formation of methyl 3-(dimethylamino)isobutanoate.
This intermediate ester is then subjected to an amidation reaction with dimethylamine to yield N,N-dimethyl-3-(dimethylamino)isobutanamide. The final step is the pyrolysis of this amide adduct, which eliminates a molecule of dimethylamine to produce the desired this compound. This method is advantageous as it utilizes readily available starting materials. researchgate.net
A similar process for producing N,N-dimethylacrylamide involves the reaction of methyl acrylate and dimethylamine to form an ester adduct, which is then amidated and subsequently pyrolyzed. google.com
Pyrolysis is a key step in several synthetic routes to this compound. This thermal decomposition of a precursor molecule is designed to create the carbon-carbon double bond of the methacrylate group.
In the context of the amine adduct method described above, the pyrolysis of N,N-dimethyl-3-(dimethylamino)isobutanamide is carried out at elevated temperatures. The reaction proceeds via an intramolecular elimination mechanism, where the dimethylamino group is removed, yielding this compound and dimethylamine as a byproduct. google.com
The efficiency of the pyrolysis step is influenced by factors such as temperature, pressure, and the presence of a catalyst or inhibitor to prevent polymerization of the newly formed monomer. For the analogous synthesis of N,N-dimethylacrylamide, cracking of the precursor 3-dimethylamino-N,N-dimethylpropionamide is conducted at temperatures between 160-170°C under reduced pressure. google.com
Optimization of Polymerization Parameters
The properties of poly(this compound), such as molecular weight, molecular weight distribution, and polymer architecture, are highly dependent on the polymerization conditions. Careful optimization of these parameters is crucial for tailoring the polymer for specific applications.
The concentration of the this compound monomer can significantly impact the polymerization kinetics and the molecular weight of the resulting polymer. In free radical polymerization, a higher initial monomer concentration generally leads to a higher rate of polymerization, as the frequency of collisions between propagating radicals and monomer molecules is increased.
Furthermore, the monomer concentration can affect the molecular weight of the polymer. At higher monomer concentrations, the rate of propagation is typically favored over termination, which can result in the formation of higher molecular weight polymers. Conversely, at lower monomer concentrations, the likelihood of chain transfer reactions to the solvent or other species may increase, potentially leading to lower molecular weights. Studies on the polymerization of N,N-dimethylacrylamide have shown that increasing the monomer concentration can lead to an increase in the rate of polymerization and the resulting polymer's molecular weight. researchgate.netmdpi.com
| Monomer Concentration | Effect on Polymerization Rate | Effect on Molecular Weight |
| High | Increased rate of polymerization | Higher molecular weight |
| Low | Decreased rate of polymerization | Lower molecular weight |
This table provides a generalized overview of the expected influence of monomer concentration based on principles of polymerization and data from related monomers.
Initiator Type:
The type of initiator used will depend on the desired polymerization method.
Anionic Polymerization: Initiators are typically strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) or alkali metal amides. mcmaster.ca
Radical Polymerization: A wide range of thermal and photoinitiators can be employed. Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). These initiators decompose at a specific temperature to generate free radicals. cmu.edu Redox initiator systems, such as ammonium (B1175870) persulfate (APS) combined with N,N,N',N'-tetramethylethylenediamine (TEMED), are also effective, particularly in aqueous systems. researchgate.net
Initiator Concentration:
The concentration of the initiator has a direct impact on the number of polymer chains initiated and the final molecular weight of the polymer.
Higher Initiator Concentration: This leads to a greater number of initiating radicals, which in turn results in a higher rate of polymerization. However, it also leads to the formation of a larger number of polymer chains, which generally results in a lower average molecular weight. mdpi.comnih.gov
Lower Initiator Concentration: A lower concentration of the initiator will produce fewer polymer chains, which can lead to higher molecular weight polymers, although the rate of polymerization will be slower. mdpi.comnih.gov
| Initiator Concentration | Effect on Polymerization Rate | Effect on Molecular Weight |
| High | Increased rate of polymerization | Lower molecular weight |
| Low | Decreased rate of polymerization | Higher molecular weight |
This table illustrates the general relationship between initiator concentration and polymerization outcomes.
Effects of Temperature on this compound Polymerization Kinetics
The temperature at which polymerization of this compound (DMMA) is conducted plays a crucial role in determining the reaction kinetics, including the rate of polymerization and the properties of the resulting polymer. Studies have shown that temperature significantly influences the initiation, propagation, and termination steps of the polymerization process.
An investigation into the synthesis of poly(N,N-dimethylacrylamide-co-2-acrylamido-2-methylpropanesulfonic acid) hydrogels revealed an optimum temperature of 60°C for the synthesis. mdpi.com Radical polymerization of DMMA has been successfully carried out in toluene at temperatures ranging from 60-80°C. cmu.edu Further research on the polymerization kinetics of methyl methacrylate, a related monomer, involved experiments conducted at a range of temperatures (35°C, 45°C, 55°C, 65°C, and 75°C) to analyze the polymerization kinetics and heat released using differential scanning calorimetry (DSC). ump.edu.my
In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, the polymerization of N,N-dimethylacrylamide (DMAA), a similar monomer, is often conducted at elevated temperatures. For instance, the RAFT solution polymerization of 2-hydroxypropyl methacrylate (HPMA) was initiated at 70°C, and the subsequent chain extension with N,N'-dimethylacrylamide was also performed at this temperature. acs.org Similarly, the RAFT polymerization of tert-octyl acrylamide, followed by its use as a steric stabilizer for the dispersion polymerization of N,N-dimethylacrylamide, was conducted at 70°C. rsc.org Anionic polymerization of N,N-dimethylacrylamide has been explored at a much wider and lower temperature range, from -76°C to 0°C. mcmaster.ca
The following table summarizes the temperatures used in various polymerization studies of this compound and related monomers.
| Monomer | Polymerization Method | Temperature (°C) | Key Observation |
|---|---|---|---|
| This compound (co-monomer) | Free-Radical Polymerization | 60 | Optimum temperature for hydrogel synthesis. mdpi.com |
| N,N-Dimethylacrylamide | Radical Polymerization | 60-80 | Successful polymerization in toluene. cmu.edu |
| Methyl Methacrylate | Bulk Polymerization | 35, 45, 55, 65, 75 | Studied polymerization kinetics via DSC. ump.edu.my |
| N,N'-Dimethylacrylamide (chain extension) | RAFT Solution Polymerization | 70 | Used for creating diblock copolymers. acs.org |
| N,N-Dimethylacrylamide | RAFT Dispersion Polymerization | 70 | Synthesis of diblock copolymer nanoparticles. rsc.org |
| N,N-Dimethylacrylamide | Anionic Polymerization | -76 to 0 | Exploration of a wide temperature range for anionic polymerization. mcmaster.ca |
Solvent Effects in this compound Polymerization Systems
The choice of solvent significantly impacts the free radical polymerization of this compound and its derivatives. The polarity of the solvent can influence the rate of polymerization, with polar solvents, particularly water, often accelerating the process. researchgate.net
One study systematically investigated the free radical photopolymerization of N,N-dimethylacrylamide in various solvents, including water, ethylene (B1197577) glycol, methanol, THF, DMF, chloroform, and acetonitrile. researchgate.net The polymerization rate was observed to increase by an order of magnitude when transitioning from an organic solvent to an aqueous medium. researchgate.net This acceleration in water is attributed to kinetic effects arising from hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net
In the context of Atom Transfer Radical Polymerization (ATRP) of N,N-dimethylacrylamide, different solvent systems such as water, n-butanol, and toluene were explored. cmu.edu While high monomer conversions were achieved, particularly with the Me4Cyclam ligand, polymerizations in water initiated at room temperature were completed within minutes, indicating a very fast reaction rate. cmu.edu However, these rapid polymerizations in water did not result in a controlled process, leading to broad molecular weight distributions. cmu.edu Toluene and water as solvents yielded similar results in terms of conversion, whereas n-butanol led to low monomer conversion. cmu.edu
The following table summarizes the effects of different solvents on the polymerization of this compound and related monomers.
| Monomer | Polymerization Method | Solvent | Key Observation |
|---|---|---|---|
| N,N-Dimethylacrylamide | Free Radical Photopolymerization | Water | Polymerization rate increased by an order of magnitude compared to organic solvents. researchgate.net |
| N,N-Dimethylacrylamide | Free Radical Photopolymerization | Ethylene Glycol, Methanol, THF, DMF, Chloroform, Acetonitrile | Lower polymerization rates compared to water. researchgate.net |
| N,N-Dimethylacrylamide | ATRP | Water | Very fast reaction rates (complete in minutes at room temperature), but uncontrolled polymerization. cmu.edu |
| N,N-Dimethylacrylamide | ATRP | Toluene | Similar conversion to water. cmu.edu |
| N,N-Dimethylacrylamide | ATRP | n-Butanol | Low monomer conversion. cmu.edu |
| N,N-Dimethylacrylamide | Radical Polymerization | Benzene | Used for studying intramolecular cyclization of diallyl maleate (B1232345) in copolymerization. nih.gov |
Impact of Crosslinking Agents and Degree of Crosslinking on this compound Hydrogel Formation
N,N'-methylenebis(acrylamide) (MBA) is a commonly used crosslinking agent in the synthesis of DMMA-based hydrogels. mdpi.commdpi.com The concentration of the crosslinking agent directly influences the swelling behavior of the resulting hydrogel. An increase in the concentration of the crosslinker generally leads to a higher degree of crosslinking. mdpi.com Initially, an increase in crosslinker concentration can lead to an increased swelling degree. However, beyond an optimal concentration, a further increase in the crosslinking agent results in a decline in the swelling degree. mdpi.com This is because a higher degree of crosslinking creates a more tightly bound polymer network, which restricts the movement of polymer chains and reduces the space available for water to enter. mdpi.comresearchgate.net
For instance, in the synthesis of poly(DMA-co-AAc) hydrogels, varying the concentration of N,N'-methylene-bis-acrylamide (from 0.05 to 0.3 mol%) significantly affected the swelling ability. researchgate.net A high concentration of the crosslinking agent resulted in a lower degree of swelling, while a very low concentration led to a mechanically weak hydrogel that could not retain its form after absorbing a large amount of water. researchgate.net
The degree of crosslinking is a primary factor determining the macroscopic properties of the hydrogel, including its mechanical strength and swelling capacity. nih.gov A higher crosslink density typically results in a stiffer and less swellable hydrogel, whereas a lower crosslink density yields a softer and more flexible material. youtube.com In some cases, DMMA can undergo self-crosslinking when polymerized in water using a peroxodisulfate-type initiator, eliminating the need for a conventional crosslinking agent. nih.gov Diallyl maleate (DAM) has also been used as a cross-linking and branching agent in the formation of DMMA gels in non-aqueous solutions. nih.gov
The following table presents data on the effect of crosslinker concentration on the swelling properties of this compound-based hydrogels.
| Hydrogel System | Crosslinking Agent | Crosslinker Concentration | Effect on Swelling Degree |
|---|---|---|---|
| Poly(DMAA-co-AMPS) | N,N'-methylenebis(acrylamide) | Increasing concentration | Swelling degree initially increases, then declines with further increase in concentration. mdpi.com |
| Poly(DMA-co-AAc) | N,N'-methylene-bis-acrylamide | 0.05 mol% | High swelling, but mechanically weak. researchgate.net |
| Poly(DMA-co-AAc) | N,N'-methylene-bis-acrylamide | 0.1 mol% | Optimal, with good swelling and stability. researchgate.net |
| Poly(DMA-co-AAc) | N,N'-methylene-bis-acrylamide | 0.3 mol% | Lower degree of swelling. researchgate.net |
| DMAA-DAM | Diallyl Maleate (DAM) | - | Forms gel in non-aqueous solutions. nih.gov |
| DMAA | None (self-crosslinking) | - | Formation of hydrogel using peroxodisulfate initiator. nih.gov |
Mechanistic Investigations of N,n Dimethylmethacrylamide Polymerization
Kinetics of N,N-Dimethylmethacrylamide Polymerization
The kinetics of DMAAm polymerization are fundamental to controlling the molecular weight and structure of the resulting polymer. Key aspects include the determination of rate constants and the development of models to describe the reaction rates.
The propagation rate coefficient (k_p) is a critical parameter in radical polymerization. For this compound (DMAAm), k_p has been determined under various conditions. In aqueous solutions, k_p shows a significant dependence on monomer concentration, decreasing as the concentration increases. researchgate.net For instance, at a monomer mass fraction of 0.20 g/g in aqueous solution, the k_p was measured to be 43,489 L·mol⁻¹·s⁻¹, while in bulk, it was 10,479 L·mol⁻¹·s⁻¹. researchgate.net Studies using pulsed-laser polymerization in conjunction with size-exclusion chromatography have provided accurate measurements of these rate coefficients over wide ranges of temperature and pressure. researchgate.net
Table 1: Propagation Rate Coefficients (k_p) for this compound (DMAAm) Polymerization
| Condition | k_p (L·mol⁻¹·s⁻¹) | Reference |
|---|---|---|
| Aqueous Solution (0.20 g/g monomer mass fraction) | 43,489 | researchgate.net |
| Bulk | 10,479 | researchgate.net |
| Bulk (30 °C, rotating sector method) | 27,200 | researchgate.net |
Modeling the polymerization reaction rates of DMAAm is crucial for predicting polymer properties and optimizing reaction conditions. Density functional theory (DFT) calculations have been successfully employed to model the propagation kinetics and stereospecificity of DMAAm polymerization. researchgate.netnih.gov These models help in understanding the effects of substituent bulkiness, temperature, and solvent polarity on the stereospecific addition modes. nih.gov
For instance, DFT calculations have reproduced the experimentally observed stereospecificity in DMAAm, with implicit solvent calculations further improving the quantitative agreement. nih.gov Models have also been developed to elucidate the role of additives, such as tartrate molecules, which can induce a change in stereospecificity from isotactic to syndiotactic by influencing the orientation of transition states during propagation. nih.gov Furthermore, kinetic models for related acrylamide (B121943) polymerizations have been used to determine the ratio of the propagation rate constant squared to the termination rate constant and the activation energy for initiator decomposition. acs.org These models often account for deviations from ideal kinetics at early and late stages of conversion. acs.org
Radical Propagation Mechanisms in this compound Systems
The mechanism of radical propagation in DMAAm polymerization is influenced by several factors, including steric effects and intermolecular interactions.
Steric hindrance plays a significant role in the radical polymerization of N,N-disubstituted acrylamides. The structure of the N-substituent can determine the stereospecificity of the polymerization. scispace.com For example, the radical polymerization of DMAAm typically yields an isotactic-rich polymer. researchgate.net This preference is attributed to the steric interactions between the substituents on the incoming monomer and the propagating radical chain end. researchgate.netnih.gov
Computational studies using density functional theory (DFT) have shown that the most favorable modes of addition are determined by an interplay between steric effects and hydrogen bonding interactions. researchgate.netnih.gov In general, gauche conformations are favored in both pro-meso and pro-racemo additions for DMAAm. nih.gov The bulkiness of the N-substituents influences the preferred transition state geometry, thereby dictating the tacticity of the resulting polymer.
Hydrogen bonding interactions are a key factor influencing the radical polymerization of acrylamides, including DMAAm, particularly in protic solvents like water. researchgate.netmdpi.com The polymerization rate of DMAAm is significantly accelerated in aqueous media compared to organic solvents. researchgate.net This acceleration is primarily attributed to a kinetic effect arising from hydrogen bonding between the amide carbonyl group of the monomer and water molecules. researchgate.net
These interactions can also affect the conformation of the macroradical and the thermodynamic quality of the solvent for the polymer backbone. researchgate.net Furthermore, hydrogen bonding plays a crucial role in the mechanism of stereospecificity induction by additives like tartrates, where the favorable stereospecific addition modes are explained by the interplay between steric effects and these hydrogen bonding interactions. nih.gov The unique properties of DMAA-based hydrogels, such as their reentrant transition conduct, are also attributed to the presence of both hydrophobic interactions and hydrogen bonding within the polymer network. mdpi.com
Role of Metal Complexes and Cations in this compound Polymerization
The presence of metal complexes and cations can significantly influence the radical polymerization of DMAAm. Alkali metal salts, for instance, have been shown to enhance the polymerization rate and the molecular weight of the resulting polymer, even at low temperatures. researchgate.netrsc.orgnii.ac.jp
This enhancement is attributed to a dual role of the metal cation. rsc.orgnii.ac.jp NMR analysis suggests that the monomer is activated through the coordination of the metal cation (e.g., Li⁺) to its carbonyl group. researchgate.netrsc.orgnii.ac.jp Simultaneously, electron spin resonance (ESR) analysis indicates that the propagating radical is stabilized by the metal cation, potentially through a single-electron lithium bond. rsc.orgnii.ac.jp This proposed mechanism involves the propagation steps occurring between a lithium ion-stabilized propagating radical and a lithium ion-activated incoming monomer. rsc.orgnii.ac.jp By carefully selecting the combination of solvent and alkali metal salt, polymers with a wide range of stereoregularities (isotactic, syndiotactic, and heterotactic) can be prepared. rsc.orgnii.ac.jp
Atom transfer radical polymerization (ATRP) of DMAAm has also been investigated using copper complexes with polydentate amine ligands. doi.org While common ATRP ligands resulted in low conversions, the use of specific ligands can lead to high yields, although control over the polymerization can be challenging. acs.org Electrochemically mediated ATRP (eATRP) has been shown to be a fast and well-controlled method for DMAAm polymerization in water, providing polymers with narrow molecular weight distributions. doi.org In this process, a Cu(II) complex is electrochemically reduced to a Cu(I) activator complex, which then initiates the polymerization. doi.org
Activation of Monomer by Metal Coordination
The coordination of metal ions, particularly Lewis acids, to the monomer can significantly influence the polymerization process. In the case of this compound, the activation of the monomer through metal coordination has been identified as a key mechanistic step.
Research has shown that the addition of alkali metal salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), to the radical polymerization of DMAm leads to a notable increase in both the polymer yield and its molecular weight. nii.ac.jprsc.orgresearchgate.net This enhancement is attributed to the activation of the DMAm monomer. Spectroscopic analysis, specifically Nuclear Magnetic Resonance (NMR), has provided evidence for the coordination of the lithium ion (Li⁺) to the carbonyl (C=O) group of the DMAm monomer. nii.ac.jprsc.orgresearchgate.netrsc.org This interaction makes the monomer more susceptible to radical attack, thereby increasing the rate of polymerization. rsc.org The formation of a complex between the metal ion and the monomer's carbonyl group is a critical step that facilitates the subsequent propagation reactions. nii.ac.jprsc.org
The effectiveness of this activation is influenced by the nature of the metal ion and the solvent used. For instance, the enthalpic contribution of cation-π interactions, a potential mode of interaction, increases in the order of K⁺ < Na⁺ < Li⁺. nii.ac.jp However, for DMAm, NMR analyses have specifically pointed towards coordination with the carbonyl group as the primary mode of activation by Li⁺. nii.ac.jp
Table 1: Effect of Alkali Metal Salts on the Radical Polymerization of this compound This table is generated based on findings where alkali metal salts were shown to increase polymer yield and molecular weight.
| Metal Salt | Effect on Polymerization | Supporting Evidence | Reference |
| Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) | Significant increase in polymer yield and molecular weight. | NMR analysis confirms coordination of Li⁺ to the C=O group of the monomer. | nii.ac.jprsc.orgresearchgate.net |
| Sodium bis(trifluoromethanesulfonyl)imide (NaNTf₂) | Increased polymer yield and molecular weight. | Enhanced polymerization kinetics observed. | nii.ac.jp |
| Potassium bis(trifluoromethanesulfonyl)imide (KNTf₂) | Increased polymer yield and molecular weight. | Enhanced polymerization kinetics observed. | nii.ac.jp |
Stabilization of Propagating Radicals by Metal Ion Interactions
Beyond activating the monomer, metal ions also play a crucial role in stabilizing the propagating radical species. This stabilization effect has been elucidated through techniques like electron spin resonance (ESR) spectroscopy. nii.ac.jprsc.orgresearchgate.netrsc.org
In the presence of LiNTf₂, ESR analysis of the DMAm polymerization has detected a signal for the propagating radical, which is not typically observed in solution under standard conditions. nii.ac.jprsc.orgresearchgate.net This observation suggests that the Li⁺ ion stabilizes the propagating radical. The proposed mechanism for this stabilization is the formation of a single-electron lithium bond. nii.ac.jprsc.orgresearchgate.netrsc.org This interaction involves the lithium ion and the radical center, effectively reducing the radical's reactivity and preventing premature termination.
Table 2: Role of Metal Ions in the Polymerization of this compound This table is based on research findings detailing the dual function of metal ions.
| Metal Ion | Interaction with Monomer | Interaction with Propagating Radical | Overall Effect on Polymerization | Reference |
| Li⁺ | Activation via coordination to the C=O group. | Stabilization via single-electron lithium bonding. | Increased polymerization rate, yield, and molecular weight. Enables stereocontrol. | nii.ac.jprsc.orgresearchgate.netrsc.org |
| Sc³⁺ (from ScCl₃) | Coordination to polar groups. | Influences stereochemistry of propagation. | Can increase isotactic content in acrylamide derivatives. | researchgate.net |
| Y³⁺ (from Y(OTf)₃) | Coordination to amide groups. | Favors meso-type addition. | Increased polymerization rate and isotacticity. | researchgate.netacs.org |
| Yb³⁺ (from Yb(OTf)₃) | Coordination to amide groups. | Favors meso-type addition. | Increased polymerization rate and isotacticity. | researchgate.netacs.org |
Chain Transfer Mechanisms in this compound Polymerization
Chain transfer reactions are fundamental in radical polymerization as they influence the molecular weight and structure of the final polymer. In the context of this compound polymerization, various chain transfer mechanisms are operative, particularly in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).
RAFT polymerization of DMAm has been successfully achieved using various chain transfer agents (CTAs), such as dithioesters. acs.org The process involves a degenerative transfer mechanism where the CTA reversibly reacts with the propagating radical, establishing an equilibrium between active and dormant species. acs.org The choice of CTA is critical for achieving good control over the polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org For instance, novel CTAs have been designed for high reinitiation efficiency and structural control in DMAm polymerization. acs.org The process can be "switched" on or off by altering conditions, such as pH, when using specific switchable CTAs. scispace.com
ATRP is another powerful technique for the controlled polymerization of DMAm. cmu.eduacs.org This method typically involves a transition metal complex (e.g., based on copper or ruthenium) that reversibly activates a dormant polymer chain with a terminal halogen atom. cmu.eduacs.org The polymerization of DMAm via ATRP can be challenging, and the choice of the ligand for the metal complex is crucial. acs.org For example, while some common ligands lead to very low conversions, others can provide high yields, although control over the polymerization might be compromised due to factors like slow deactivation or side reactions. acs.org Electrochemically mediated ATRP (eATRP) has also been successfully applied to DMAm in aqueous media, offering another level of control over the process. doi.org
Chain transfer to the monomer or solvent can also occur, which can limit the maximum achievable molecular weight. westlake.edu.cnwpmucdn.com The kinetic parameters for these transfer reactions, including the chain transfer constants, have been studied to model the polymerization behavior more accurately. researchgate.net
Table 3: Chain Transfer Agents (CTAs) and Systems for this compound Polymerization This table summarizes various chain transfer agents and systems used in the controlled radical polymerization of DMAm.
| Polymerization Method | Chain Transfer Agent/System | Key Features | Reference |
| RAFT | Benzyl dithiobenzoate (BDB) | Used as a conventional CTA for comparison. | acs.org |
| RAFT | Cumyl dithiobenzoate (CDB) | Can lead to high molecular weight impurities. | acs.org |
| RAFT | N,N-dimethyl-S-thiobenzoylthiopropionamide (TBP) | Effective for controlled polymerization of DMA. | wiley.com |
| RAFT | Pyridyl-substituted dithiocarbamate | Acid/base switchable for polymerization in aqueous solution. | scispace.com |
| ATRP | RuCl₂(PPh₃)₃ / Alkyl Halide / Al(Oi-Pr)₃ | Induces living radical polymerization of DMAA. | cmu.edu |
| eATRP | [CuIIL]+ (L = TPMA, Me₆TREN, TREN) | Allows for controlled polymerization in aqueous media. | doi.org |
| ATRP | CuCl / 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me₄Cyclam) | High polymer yields but with compromised control. | acs.org |
Copolymerization Strategies Involving N,n Dimethylmethacrylamide
Synthesis of Random Copolymers
Random copolymers of DMMA are synthesized to statistically incorporate its properties with those of other monomers, leading to materials with averaged characteristics.
Copolymerization of DMMA with other acrylamide (B121943) derivatives allows for the fine-tuning of properties such as hydrophilicity and thermal responsiveness.
With N-methylacrylamide: While specific studies on the random copolymerization of DMMA with N-methylacrylamide are not extensively detailed in the provided search results, the general principles of free-radical polymerization would apply. This would involve combining the two monomers in a suitable solvent with a radical initiator. The resulting copolymer would have a random distribution of DMMA and N-methylacrylamide units, and its properties would be intermediate between those of the respective homopolymers.
With 2-acrylamido-2-methylpropanesulfonic acid (AMPS): A thermothickening graft copolymer has been synthesized with a hydrophilic backbone composed of poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) [P(AA-co-AMPS)] tandfonline.com. This indicates the feasibility of incorporating AMPS into copolymer structures with acrylamide-type monomers. The "grafting onto" technique was used to attach thermosensitive side chains to this backbone tandfonline.com.
The copolymerization of DMMA with acrylates is a common strategy to introduce different functionalities and modify the polymer's mechanical and solution properties.
With n-butyl acrylate (B77674) (nBA): The controlled polymerization of DMMA has been successfully extended to its simultaneous copolymerization with n-butyl acrylate (nBA) acs.orgresearchgate.netacs.org. This process results in a nearly random copolymer due to the comparable rate of conversion for each monomer acs.orgresearchgate.netacs.org. The reactivity ratios for this pair in Atom Transfer Radical Polymerization (ATRP) have been determined to be rDMAA = 1.16 and rnBA = 1.01, further indicating the formation of a random copolymer researchgate.netacs.orgacs.org. High molecular weight homopolymers of DMMA with narrow molecular weight distribution (Mw/Mn = 1.05–1.13) have also been prepared using ATRP acs.orgresearchgate.net. Amphiphilic copolymer networks (ACPNs) have been prepared by free radical cross-linking copolymerization of n-butyl acrylate and DMMA researchgate.net.
Interactive Table: Reactivity Ratios in DMMA and n-Butyl Acrylate Copolymerization
| Monomer | Reactivity Ratio (r) | Polymerization Method | Reference |
|---|---|---|---|
| N,N-Dimethylmethacrylamide (DMAA) | 1.16 | ATRP | researchgate.netacs.orgacs.org |
| n-Butyl Acrylate (nBA) | 1.01 | ATRP | researchgate.netacs.orgacs.org |
With acrylic acid (AAc): Hydrogel copolymers based on DMMA and acrylic acid have been synthesized via a solution polymerization technique using ammonium (B1175870) persulfate as an initiator mdpi.comnih.govnih.gov. The reactivity ratios were determined using various linearization methods, with good agreement between them. The values were found to be approximately r1 (DMMA) = 0.38 and r2 (AAc) = 1.45, indicating that acrylic acid is more reactive than DMMA in this system mdpi.comnih.gov.
Interactive Table: Reactivity Ratios of DMMA and Acrylic Acid
| Method | r1 (DMMA) | r2 (AAc) | Reference |
|---|---|---|---|
| Fineman–Ross (FR) | 0.38 | 1.45 | mdpi.comnih.gov |
| Inverted Fineman–Ross (IFR) | 0.38 | 1.46 | mdpi.comnih.gov |
| Kelen–Tudos (KT) | 0.38 | 1.43 | mdpi.comnih.gov |
| Mayo–Lewis (ML) | 0.38 | 1.45 | mdpi.comnih.gov |
With N-vinyl-2-pyrrolidone (NVP): The radical copolymerization of N,N-dimethylacrylamide with N-vinyl-2-pyrrolidone has been studied, with the copolymer compositions determined by 1H-NMR researchgate.net. The reactivity ratios were found to be r1 (DMMA) = 2.232 and r2 (NVP) = 0.186, indicating that DMMA is significantly more reactive than NVP in this copolymerization researchgate.net.
Incorporating cationic monomers into DMMA copolymers imparts a positive charge, making them useful for applications such as flocculants and biocides.
With Diallyldimethylammonium chloride (DMDAAC): The radical copolymerization of N,N-dimethyl-N,N-diallylammonium chloride with N,N-dimethylacrylamide has been investigated researchgate.net. It was determined that DMDAAC is less reactive than DMMA. The resulting copolymers have a random distribution of monomers along the polymer chain and have shown good flocculation activity researchgate.net.
With [(3-Methacryloyl-amino)propyl]trimethylammonium chloride (TMAPMACh): Copolymers of DMMA and TMAPMACh have been synthesized by free radical copolymerization in an aqueous medium espublisher.comespublisher.com. The reactivity coefficients were determined using the Mayo-Lewis (rTMAPMACh = 1.25 ± 0.02 and rDMAA = 2.00 ± 0.02) and Fineman-Ross (rTMAPMACh = 1.16 ± 0.02 and rDMAA = 2.25 ± 0.02) methods espublisher.comespublisher.com. These copolymers have been shown to possess biocidal effects against certain bacteria espublisher.comespublisher.com.
Interactive Table: Reactivity Ratios of DMMA and TMAPMACh
| Method | rTMAPMACh | rDMAA | Reference |
|---|---|---|---|
| Mayo-Lewis | 1.25 ± 0.02 | 2.00 ± 0.02 | espublisher.comespublisher.com |
| Fineman-Ross | 1.16 ± 0.02 | 2.25 ± 0.02 | espublisher.comespublisher.com |
With Maleic Acid: While direct copolymerization of DMMA with maleic acid was not explicitly detailed in the provided search results, the principles of copolymerizing with carboxylic acid monomers like acrylic acid would be analogous.
With Methacrylic Acid: Poly[3-(methacryloylamino) propyl trimethylammonium chloride-co-methacrylic acid] copolymer hydrogels have been synthesized, demonstrating the ability to copolymerize methacrylic acid with other methacrylamide (B166291) derivatives researchgate.net. This suggests that the copolymerization of DMMA with methacrylic acid is also feasible.
Synthesis of Block and Graft Copolymers
Block and graft copolymers containing DMMA segments are synthesized to create materials with distinct domains, leading to properties such as amphiphilicity and thermoresponsiveness.
Block Copolymers:
Amphiphilic block copolymers of polyisobutylene (B167198) and poly(N,N-dimethylacrylamide) (PIB-b-PDMAAm) have been synthesized by combining living carbocationic and anionic polymerizations tandfonline.comresearchgate.net.
Block copolymers of n-butyl acrylate and DMMA have been synthesized via ATRP using a well-defined PnBA-Br macroinitiator acs.orgacs.org.
Thermoresponsive PHPMA-PDMAC diblock copolymers have been prepared via RAFT solution polymerization, where PDMAC is poly(N,N'-dimethylacrylamide) acs.org.
Block copolymers of N-[3-(dimethylamino)propyl]methacrylamide and DMMA have been successfully prepared from a macro-chain-transfer agent of poly(DMAPMA) usm.edu.
Sterically-stabilized diblock copolymer nanoparticles with poly(propylene oxide) cores and poly(N,N'-dimethylacrylamide) shells have been prepared via reverse sequence polymerization-induced self-assembly (PISA) nih.gov.
Graft Copolymers:
A thermothickening graft copolymer was synthesized with a hydrophilic backbone of poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) and thermosensitive side chains of poly(N,N-diethylacrylamide-co-N,N-dimethylacrylamide) tandfonline.com. This was achieved through a "grafting onto" technique in an aqueous solution tandfonline.com.
Utilizing Macromonomer Approaches for Poly(this compound) Systems
The macromonomer technique is a significant strategy for creating graft and comb-type copolymers with well-defined structures. This approach involves the synthesis of a polymer chain—in this case, poly(this compound)—with a polymerizable functional group at one end. This resulting macromonomer can then participate in subsequent polymerization reactions with other monomers.
A primary advantage of this method is its ability to overcome issues related to disparate monomer reactivity ratios that can occur in conventional free-radical copolymerization. When copolymerizing monomers with significantly different reactivities in a batch process, the resulting product is often non-uniform in composition. mcmaster.ca By first synthesizing a poly(this compound) macromonomer and then copolymerizing it, the reactivity differences can be better regulated, potentially leading to a more uniform copolymer. mcmaster.ca
Research has focused on the synthesis of poly(dimethylacrylamide) macromonomers through living anionic polymerization mechanisms. mcmaster.ca This controlled polymerization technique allows for precise control over the molecular weight and structure of the macromonomer, which is crucial for dictating the properties of the final block or comb copolymer. mcmaster.ca The use of these telechelic polymers, or macromonomers, is a conventional and effective method for preparing graft copolymers. google.com
Block Copolymer Synthesis via Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques are highly effective for synthesizing well-defined block copolymers, as they allow for precise control over molecular weights and block ratios. researchgate.net Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for this compound (DMAA).
Atom Transfer Radical Polymerization (ATRP): ATRP has been used to synthesize block copolymers of DMAA and n-butyl acrylate (nBA). acs.orgresearchgate.net This can be achieved by first synthesizing a well-defined macroinitiator of one type and then chain-extending it with the second monomer. For example, a poly(n-butyl acrylate)-Br (PnBA-Br) macroinitiator was used to synthesize PnBA-b-PDMAA block copolymers. acs.orgresearchgate.net Conversely, a poly(this compound)-Cl (PDMAA-Cl) macroinitiator was used to create block copolymers with nBA. acs.orgresearchgate.net The successful chain extension and formation of these block copolymers confirm the living nature of the polymerization process. researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP method used to create block copolymers involving DMAA. This technique has been utilized in dispersion polymerization to rationally design diblock copolymer nano-objects like spheres, worms, or vesicles. rsc.org For instance, RAFT has been employed for the synthesis of poly(tert-octyl acrylamide)-b-poly(N,N-dimethylacrylamide) (POAA-b-PDMAC) spherical nanoparticles. rsc.org Additionally, RAFT polymerization in aqueous solutions has been used to prepare diblock copolymer nanoparticles composed of poly(propylene oxide) (PPO) and poly(N,N′-dimethylacrylamide), demonstrating well-controlled polymerizations with high monomer conversion. nih.gov
Formation of Semi-Interpenetrating Polymer Networks (Semi-IPNs)
Semi-Interpenetrating Polymer Networks (semi-IPNs) are polymeric materials where a crosslinked polymer network is interlaced with linear, non-crosslinked polymer chains. semanticscholar.org This structure is achieved by polymerizing and crosslinking a monomer in the presence of a pre-existing linear polymer. The resulting network cannot be separated without breaking chemical bonds. semanticscholar.org
In systems involving this compound, semi-IPNs have been formed by crosslinking DMAA in the presence of linear polymers such as poly(methyl methacrylate) (PMMA) or poly(vinyl acetate) (PVAc). rsc.org The investigation of these semi-IPNs revealed that the properties of the resulting material are highly dependent on the nature of the interpenetrating linear polymer. For example, discontinuities in water-binding and mechanical properties were observed and associated with phase changes within the semi-IPNs. rsc.org This effect was more pronounced when PMMA was used as the interpenetrant compared to PVAc. rsc.org Notably, the mechanical properties, particularly the initial modulus, of the NNDMA–PMMA semi-IPNs were significantly improved compared to conventional copolymers. rsc.org
Reactivity Ratios in this compound Copolymerization
Reactivity ratios are critical parameters in copolymerization that describe the preference of a growing polymer chain radical to add a monomer of its own kind versus a comonomer. These values are essential for predicting copolymer composition and microstructure. nih.gov The reactivity ratios for this compound (r₁) have been determined for its copolymerization with various other monomers (r₂).
For the copolymerization of DMAA with n-butyl acrylate (nBA) via ATRP, the reactivity ratios were found to be rDMAA = 1.16 and rnBA = 1.01. acs.orgresearchgate.net Since both values are close to 1, it indicates that the growing polymer chains have a similar rate of reaction with either monomer, resulting in the formation of a nearly random copolymer. acs.orgresearchgate.net
In contrast, the copolymerization of DMAA with other monomers can show different behaviors. For instance, when copolymerized with 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA), the reactivity ratios were determined to be rDMAA = 1.126 ± 0.031 and rFOSA = 1.624 ± 0.048. acs.org In the case of copolymerization with acrylic acid (AAc), the ratios were found to be rDMA = 0.38 and rAAc = 1.43 (Kelen–Tudos method), indicating that the growing chains have a preference for adding AAc over DMAA. nih.gov
The following table summarizes the reported reactivity ratios for this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (DMAA) | r₂ (Comonomer) | Polymerization Method | Reference |
|---|---|---|---|---|
| n-Butyl Acrylate (nBA) | 1.16 | 1.01 | ATRP | acs.org |
| Acrylic Acid (AAc) | 0.38 | 1.43 | Free Radical (Kelen–Tudos) | nih.gov |
| 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 | Radical | acs.org |
| 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (B99206) (FOSM) | 0.859 ± 0.026 | 2.876 ± 0.083 | Radical | acs.org |
| N-isopropyl acrylamide (NIPAM) | 1.10 | 0.83 | RAFT (Kelen–Tüdős) | researchgate.net |
Architectural Control in Copolymer Synthesis
Architectural control in copolymer synthesis is crucial for tailoring the macroscopic properties and performance of polymeric materials for specific applications, such as nanomedicine. polimi.it A "design by architecture" approach allows for the adjustment of parameters like the length of the main polymer chain and side chains, the number of branches, and the ratio of monomeric units to influence the final material's behavior. polimi.it
Several strategies involving this compound demonstrate a high degree of architectural control:
Linear Block Copolymers: As discussed, controlled radical polymerization techniques like ATRP and RAFT enable the synthesis of well-defined linear diblock copolymers. acs.orgrsc.org This control over block sequence and length is a fundamental aspect of architectural design.
Graft and Comb-like Copolymers: The macromonomer approach provides a pathway to create branched architectures. mcmaster.ca By synthesizing a poly(this compound) chain with a polymerizable end group, it can be incorporated as a side chain (graft) onto a different polymer backbone, leading to comb-like structures.
Controlled Morphologies: Advanced techniques like RAFT dispersion polymerization offer an even higher level of control. By systematically varying the relative volume fraction of each block in a diblock copolymer, it is possible to rationally design specific nano-object morphologies, such as spheres, worms, or vesicles. rsc.org This demonstrates control not just over the polymer chain itself but also over its self-assembly into complex superstructures.
These methods highlight how the choice of copolymerization strategy directly impacts the resulting polymer architecture, enabling the creation of materials with precisely engineered properties.
Advanced Characterization Techniques for Poly N,n Dimethylmethacrylamide and Its Copolymers
Spectroscopic and Elemental Analysis
Spectroscopic and elemental analyses are fundamental to understanding the molecular and atomic composition of PDMAm and its copolymers. These techniques provide a qualitative and quantitative overview of the polymer's structure and elemental makeup.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure and composition of polymers. For PDMAm and its copolymers, ¹H and ¹³C NMR are routinely employed.
In the ¹H NMR spectrum of PDMAm, characteristic signals corresponding to the different proton environments within the repeating monomer unit can be observed. For instance, the protons of the N-methyl groups typically appear as a sharp singlet, while the backbone methylene (B1212753) and methine protons produce more complex multiplets. doi.org By integrating the areas of these signals, the relative number of each type of proton can be determined, confirming the polymer's identity.
For copolymers, such as those of N,N-dimethylacrylamide (DMAm) and N-vinyl-2-pyrrolidone (NVP), ¹H NMR is used to determine the copolymer composition. nih.gov The reactivity ratios of the comonomers can also be calculated from this data. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide even more detailed structural information by revealing correlations between protons and carbons, which is crucial for assigning complex spectra and understanding the microstructure of copolymers. iupac.org For example, in studies of poly(N-isopropylacrylamide) (PNIPAM) and methacrylic acid (MAA) copolymer gels, 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR revealed interactions between the components of interpenetrating polymer networks (IPNs). researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Poly(N,N-Dimethylmethacrylamide)
| Proton Type | Chemical Shift (ppm) |
| N-CH₃ | ~2.9 |
| Backbone -CH₂- | ~1.6 |
| Backbone -CH- | ~2.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and copolymer composition.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. nih.gov The FTIR spectrum of PDMAm exhibits characteristic absorption bands that correspond to the vibrations of its chemical bonds.
The most prominent band in the FTIR spectrum of PDMAm is the strong carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears around 1620-1650 cm⁻¹. Other key absorptions include the C-N stretching vibration and the various C-H stretching and bending vibrations of the methyl and backbone groups. doi.org In studies of copolymers, such as those containing acrylic acid, the appearance of a broad O-H stretching band would indicate the presence of the carboxylic acid functional group. mdpi.comekb.eg FTIR can also be used to monitor the polymerization process and to study the interactions between the polymer and other molecules, such as in hydrogel-drug systems. researchgate.net For instance, in the analysis of plasma-polymerized N,N-dimethylacrylamide coatings, FTIR was used alongside reference polymers like poly(N-isopropylacrylamide) (PNIPAM) and poly(acrylamide) (PAcAm) to interpret the spectra of the coatings. doi.org
Table 2: Key FTIR Absorption Bands for Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Amide I) | ~1630 | Stretching |
| C-N | ~1400 | Stretching |
| C-H (N-CH₃) | ~2930 | Stretching |
| C-H (backbone) | ~1450 | Bending |
Note: Wavenumbers are approximate and can be influenced by the polymer's physical state and intermolecular interactions.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. youtube.comresearchgate.net This is particularly important for applications where surface properties are critical, such as in biomaterials and coatings.
An XPS survey scan of a PDMAm sample will show peaks corresponding to the core-level electrons of carbon (C1s), nitrogen (N1s), and oxygen (O1s). doi.org High-resolution scans of these peaks provide more detailed information. For example, the C1s spectrum can be deconvoluted into components representing the different carbon environments within the polymer, such as C-C/C-H, C-N, and C=O. nih.gov Similarly, the N1s spectrum provides information about the chemical state of the nitrogen atom in the amide group. mdpi.com XPS is also invaluable for studying surface modifications, such as the immobilization of biomolecules or the formation of thin films. nih.gov For instance, XPS has been used to characterize plasma-polymerized N,N-dimethylacrylamide coatings, providing insight into the chemical composition of the deposited films. doi.org
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its vibrational modes. nih.gov It is complementary to FTIR and is particularly sensitive to non-polar bonds.
The Raman spectrum of PDMAm shows characteristic bands that can be assigned to specific molecular vibrations. For example, the C=O stretching vibration, which is strong in the FTIR spectrum, also appears in the Raman spectrum. Other notable bands include those from C-C stretching, C-H bending, and the symmetric and asymmetric stretching of the C-N-C group. doi.org Raman spectroscopy can be used to study the microstructure of polymers and can be particularly useful for analyzing samples in aqueous environments due to the weak Raman scattering of water. This makes it a valuable tool for studying hydrogels and their interactions.
Table 3: Selected Raman Shifts for Poly(this compound)
| Vibrational Mode | Raman Shift (cm⁻¹) |
| C=O Stretching | ~1630 |
| C-N Stretching | ~1428 |
| CH₃ Deformation | ~1428 |
| CNC Stretching (Symmetric) | ~849 |
Note: Raman shifts are approximate and can be influenced by factors such as crystallinity and intermolecular interactions. doi.org
UV-Vis Spectroscopy in Adsorption Studies
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. While the PDMAm polymer itself does not have strong absorption in the UV-Vis range, this technique is highly effective for studying the adsorption of molecules onto PDMAm-based materials, such as hydrogels. mdpi.com
In a typical adsorption study, the concentration of a substance (e.g., a dye or a metal ion) in a solution is measured before and after contact with the PDMAm hydrogel. mdpi.com The decrease in the concentration of the substance, as determined by the change in its UV-Vis absorbance, allows for the calculation of the amount of substance adsorbed by the hydrogel. mdpi.com For example, UV-Vis spectroscopy has been used to determine the concentration of lead ions adsorbed by a poly(N,N-dimethylacrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogel. mdpi.com
Chromatographic and Light Scattering Methods
Chromatographic and light scattering techniques are essential for determining the molar mass, molar mass distribution, and solution properties of PDMAm and its copolymers.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique to determine the molar mass averages (such as number-average molar mass, Mn, and weight-average molar mass, Mw) and the polydispersity index (PDI) of polymers. rsc.org In SEC, the polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. The elution time is then correlated to the molar mass using calibration standards. rsc.org
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic radius (Rh) of polymers and nanoparticles in solution. rsc.org By analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles, DLS can provide information about the size distribution of the polymer coils or aggregates in solution. rsc.org
The combination of SEC with multiple detectors, such as multi-angle light scattering (MALS), quasi-elastic light scattering (QELS), differential viscometry (VISC), ultraviolet (UV) absorption, and differential refractometry (DRI), provides a powerful method for comprehensive copolymer characterization. nih.gov This "quintuple-detector" setup can determine not only the molar mass and its distribution but also the chemical heterogeneity and solution conformation of copolymers in a single analysis. nih.gov
Size Exclusion Chromatography (SEC) with Multi-Angle Static Light Scattering (MALS), Quasi-Elastic Light Scattering (QELS), Differential Viscometry (VISC), Ultraviolet Absorption Spectroscopy (UV), and Differential Refractometry (DRI)
A powerful and comprehensive approach for the analysis of polymers is the coupling of size-exclusion chromatography (SEC) with a suite of advanced detectors. nih.gov This multi-detector SEC setup allows for a thorough characterization of PDMA and its copolymers in a single analysis. nih.gov The individual components of this system each provide unique and complementary information:
Size Exclusion Chromatography (SEC) separates macromolecules based on their hydrodynamic volume in solution. harvard.edu
Multi-Angle Static Light Scattering (MALS) is an absolute technique that measures the intensity of scattered light to determine the weight-average molar mass (Mw) of the polymer eluting from the SEC column. harvard.edursc.org Unlike conventional SEC, which relies on calibration with standards, SEC-MALS provides absolute molar mass values. rsc.orgresearchgate.net
Quasi-Elastic Light Scattering (QELS) , also known as Dynamic Light Scattering (DLS), is often integrated into the MALS detector. It measures the fluctuations in scattered light intensity to determine the hydrodynamic radius (Rh) of the polymer molecules.
Differential Viscometry (VISC) measures the intrinsic viscosity of the eluting polymer fractions, providing information about the polymer's conformation and branching.
Ultraviolet Absorption Spectroscopy (UV) is particularly useful for copolymers where one or more of the monomer units absorb UV light. nih.govharvard.edu This allows for the determination of the copolymer composition across the molar mass distribution. nih.govharvard.edu
Differential Refractometry (DRI) measures the difference in refractive index between the polymer solution and the pure solvent, which is proportional to the polymer concentration. nih.gov
The combination of these five detectors (quintuple-detector SEC) provides a detailed understanding of the physicochemical properties of copolymers, such as those containing this compound. nih.gov This methodology enables the determination of chemical heterogeneity, molar mass averages and distribution, and the solution conformation of the copolymer in a single, comprehensive analysis. nih.gov
Analysis of Molar Mass Distribution and Absolute Molar Mass
Determining the molar mass distribution (MMD) and absolute molar mass is crucial as these properties significantly influence the physical and mechanical characteristics of polymers. researchgate.net SEC coupled with MALS is a primary technique for obtaining accurate and absolute molar mass data for PDMA and its copolymers, independent of column calibration standards. rsc.orgresearchgate.net
The MALS detector measures the scattered light intensity, which is directly proportional to the product of the molar mass and the concentration of the polymer. rsc.org By combining the MALS data with the concentration measured by the DRI detector, the absolute weight-average molar mass (Mw) can be calculated for each fraction eluting from the SEC column. rsc.org This allows for the construction of a detailed molar mass distribution curve.
Research has shown the successful application of SEC-MALS for characterizing the molar mass distributions of homopolymers of N,N-dimethylacrylamide (PDMA) and its copolymers. nih.gov For instance, the technique has been used to compare the molar mass distributions of PDMA with other polymers used in applications like DNA sequencing. nih.gov In one study, the number average molecular weight (Mn) of PDMA was determined to be 10,000 g/mol with a polydispersity index (PDI) of ≤1.1, indicating a well-controlled polymerization process. sigmaaldrich.comsigmaaldrich.com
The table below presents hypothetical data illustrating the type of information obtained from an SEC-MALS analysis of a PDMA sample.
| Parameter | Value |
| Number-Average Molar Mass (Mn) | 10,000 g/mol |
| Weight-Average Molar Mass (Mw) | 11,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.1 |
This is an interactive table. The values are for illustrative purposes.
Determination of Chemical Heterogeneity in Copolymers
Chemical heterogeneity refers to the variation in the monomer composition of a copolymer across its molar mass distribution. nist.gov This heterogeneity can significantly impact the final properties of the material. nist.gov For copolymers of this compound, understanding the distribution of the comonomers is critical.
The use of a multi-detector SEC system, particularly one that includes both UV and DRI detectors, is a powerful method for quantifying chemical heterogeneity. nih.govnih.gov This is possible when one of the comonomers has a distinct UV absorbance that the other lacks, or when the two comonomers have different refractive index increments (dn/dc values). nist.gov
For a copolymer of this compound, if the comonomer has a UV-active group, the UV detector signal will be proportional to the concentration of that comonomer, while the DRI signal is proportional to the total polymer concentration. By comparing the signals from these two detectors, the composition of the copolymer can be determined at each point in the chromatogram, revealing the chemical heterogeneity. nih.govnist.gov
One study demonstrated this approach for a poly(acrylamide-co-N,N-dimethylacrylamide) copolymer, where both monomers absorb in the same UV region, by using a quintuple-detector setup to determine the chemical heterogeneity. nih.gov The analysis revealed that at lower molar masses, the monomer arrangement was more alternating, leading to a more extended conformation in solution. nih.gov However, at higher molar masses, the copolymer behaved more like a random coil homopolymer. nih.gov
Morphological and Microstructural Characterization
The macroscopic properties of polymeric materials, especially hydrogels, are intrinsically linked to their internal structure on the microscopic and nanoscopic scales. Techniques like scanning electron microscopy and X-ray diffraction are vital for elucidating these structural details.
Scanning Electron Microscopy (SEM) of Hydrogel Structures
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and internal porous structure of hydrogels based on Poly(this compound). nih.gov The preparation of the hydrogel sample is a critical step to avoid artifacts that could alter the perceived structure. mdpi.comnih.gov Techniques like freeze-drying are often employed, though they can sometimes induce shrinkage and affect the evaluation of pore size. researchgate.net
SEM studies on semi-interpenetrating polymer network (semi-IPN) hydrogels containing Salecan and poly(N,N-dimethylacrylamide-co-2-hydroxyethylmethacrylate) have revealed a well-interconnected porous structure. nih.gov The pore size in these hydrogels was found to be tunable, ranging from 6 to 41 μm. nih.gov Similarly, SEM has been used to characterize the morphology of nanocomposite hydrogels of PDMA and cadmium sulfide (B99878) (CdS), showing that in the swollen and freeze-dried states, the material contains CdS nanoparticles of approximately 50 nm in diameter. nih.gov
The following table summarizes findings from a hypothetical SEM analysis of different PDMA-based hydrogels.
| Hydrogel Composition | Observed Morphology | Average Pore Size (μm) |
| PDMA-co-HEMA | Interconnected porous network | 25 |
| PDMA/Salecan semi-IPN | Well-defined porous structure | 15 |
| PDMA/Graphene Nanocomposite | Layered and porous | 30 |
This is an interactive table. The values are for illustrative purposes.
X-ray Diffraction (XRD) for Crystallinity Determination
X-ray diffraction (XRD) is a fundamental technique for determining the degree of crystallinity in polymeric materials. thermofisher.com The XRD pattern of a polymer displays sharp peaks, which arise from the ordered, crystalline regions, and a broad amorphous halo, resulting from the disordered, amorphous regions. youtube.comyoutube.com The degree of crystallinity can be calculated by comparing the integrated intensities of the crystalline peaks to the total integrated intensity of all peaks, including the amorphous background. youtube.com
For semi-crystalline polymers, XRD can distinguish between different polymorphic forms and provide information about the arrangement of polymer chains. icdd.com While many polymers exhibit a semi-crystalline nature, some, like atactic Poly(this compound), are largely amorphous. However, the incorporation of certain comonomers or the formation of nanocomposites can introduce or alter the degree of crystallinity.
For instance, in a study of a semi-IPN hydrogel of Salecan and poly(DMAA-co-HEMA), XRD was used as part of the structural characterization. nih.gov Another study on a gel of N,N-Dimethyl acrylamide (B121943) and Diallyl Maleate (B1232345) confirmed the semi-crystalline nature of the resulting material through its XRD pattern. nih.gov
A typical XRD analysis might yield the following data for a semi-crystalline PDMA copolymer:
| 2θ (degrees) | Crystalline Peak | Amorphous Halo |
| 10-15 | Present | - |
| 20-30 | - | Broad |
| 35-40 | Present | - |
This is an interactive table. The values are for illustrative purposes and indicate the general regions where crystalline peaks and amorphous halos might be observed.
Thermomechanical and Rheological Characterization
The mechanical and flow properties of Poly(this compound) and its copolymers, particularly in hydrogel form, are critical for their application. Thermomechanical and rheological analyses provide insights into these behaviors.
Rheological studies are essential for understanding the viscoelastic properties of polymer solutions and gels. For example, the viscosity of PDMA solutions has been shown to be influenced by the polymer's hydrophobicity, with more hydrophobic copolymers exhibiting lower viscosities. nih.gov Rheological measurements on semi-IPN hydrogels of Salecan and poly(DMAA-co-HEMA) indicated that the incorporation of the copolymer enhanced the storage modulus of the hydrogel. nih.gov
Thermomechanical analysis can reveal important transitions in the material. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer. nih.gov For a gel of N,N-Dimethyl acrylamide-Diallyl Maleate, DSC analysis showed a glass transition temperature of 86.55 °C, indicating good thermal stability. nih.gov Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. nih.gov
The table below provides an example of data that could be obtained from the thermomechanical and rheological characterization of a PDMA-based hydrogel.
| Analysis Technique | Property Measured | Result |
| Rheometry | Storage Modulus (G') | Increased with copolymer content |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | 86.55 °C |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | > 200 °C |
This is an interactive table. The values are for illustrative purposes based on findings for similar systems.
Surface Properties Analysis
The analysis of surface properties is critical for applications where the interaction of the polymer with its environment is paramount, such as in coatings, biomedical devices, and sensors.
Water contact angle measurement is a widely used method to quantify the wettability of a solid surface, which provides insight into its hydrophilic or hydrophobic nature. polyprint.com The technique involves placing a droplet of a liquid, typically purified water, on the polymer surface and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface. polyprint.com A low contact angle indicates a high-energy, or hydrophilic, surface, while a high contact angle suggests a low-energy, or hydrophobic, surface.
For polymers like Poly(this compound), which are known for their hydrophilic character, the surface is expected to be readily wettable by water. mdpi.com The behavior of thin films of hydrophobically modified Poly(this compound) at the air/water interface has been studied, indicating changes in surface structure with increasing pressure. nih.gov Furthermore, thin films of hydrophilic PDMAA copolymers have been investigated as optical indicators for humidity, a phenomenon directly related to the interaction of water with the polymer surface. researchgate.net In thermo-responsive copolymers, the water contact angle can change significantly with temperature, reflecting a switch in the surface properties from more hydrophilic to more hydrophobic. mdpi.com
Surface free energy is a quantitative measure of the excess energy at the surface of a material compared to the bulk. It is a fundamental property that governs wetting, adhesion, and other interfacial phenomena. The surface free energy of a polymer can be determined from contact angle measurements using various theoretical models, such as the Owens-Wendt theory. researchgate.net This method typically involves measuring the contact angles of several liquids with known polar and dispersive surface tension components on the polymer surface.
For hydrogels based on N,N-dimethylacrylamide, the surface properties are of significant interest. Studies on semi-interpenetrating polymer networks (semi-IPNs) of N,N-dimethylacrylamide have shown that the surface energies of the hydrated semi-IPNs are lower than those of conventional copolymers. rsc.orgpsu.edu This suggests that the unique architecture of semi-IPNs influences the surface characteristics. The determination of surface free energy provides a deeper understanding of the interfacial interactions of PDMAA materials, which is crucial for designing them for applications requiring specific adhesion or anti-fouling properties.
Theoretical and Computational Studies on N,n Dimethylmethacrylamide Polymerization
Quantum Chemical Calculations of Polymerization Kinetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided foundational insights into the inherent lack of reactivity of N,N-Dimethylmethacrylamide.
DFT calculations have been instrumental in elucidating the structural and electronic properties of the DMMA monomer that impede its polymerization. nih.gov Research comparing DMMA to its polymerizable analogue, N,N-dimethylacrylamide (DMAA), reveals significant conformational differences. DFT-optimized structures show that the acrylamide (B121943) skeleton in DMMA is twisted and non-planar. nih.gov This twisting disrupts the conjugation between the vinyl group's double bond and the carbonyl group, which is a key factor for activating the monomer towards radical addition.
Despite this twisted conformation, DFT calculations also indicate that the Lowest Unoccupied Molecular Orbital (LUMO) of DMMA is spread across the acrylamide skeleton, similar to its polymerizable counterpart. nih.gov This suggests that while electronic activation exists, the steric and conformational barriers are the dominant factors preventing successful polymerization.
There is no specific information available in the searched scientific literature regarding the modeling of propagation rate constants (k_p) or activation energies for the homopolymerization of this compound. The monomer's established poor polymerizability has precluded the experimental and computational studies necessary to determine these kinetic parameters. cmu.edunih.gov
Simulation of Polymer Conformation and Interactions
Due to the difficulty in synthesizing poly(this compound), there is a lack of published research on the simulation of its conformational and interactive properties. Such studies are contingent on the existence of the polymer itself.
No studies detailing the fractal dimension or dimensionless size parameters for poly(this compound) were found in the available literature. These characterizations require analysis of the polymer's structure in solution, which has not been reported.
No data on the persistence length analysis of poly(this compound) could be located in the searched literature. Persistence length is a measure of a polymer chain's stiffness, and its determination would first require the successful synthesis and characterization of the polymer.
Applications of Poly N,n Dimethylmethacrylamide and Its Derivatives in Specialized Fields
Adsorption and Separation Technologies
Poly(N,N-dimethylmethacrylamide) (PDMAA) based hydrogels have demonstrated significant potential as effective adsorbents for the removal of heavy metal ions from aqueous solutions. nih.govnih.gov The inherent properties of PDMAA, such as its hydrophilicity and chemical stability, combined with the three-dimensional porous structure of hydrogels, facilitate the uptake of metal ions. nih.gov The primary mechanisms governing the sorption of heavy metal ions onto PDMAA-based materials involve complexation and electrostatic interactions, which are significantly influenced by the pH of the solution. nih.govmdpi.com
The unbonded electrons of nitrogen and oxygen atoms within the DMAA structure can form complexes with metal ions that possess empty orbitals, thereby enhancing the sorption capacity. nih.govresearchgate.net At higher pH values, the amine groups can act as a base, which increases the binding potential for cationic heavy metals through electrostatic attraction. nih.gov Conversely, at low pH, protonation of the amine groups can facilitate the adsorption of metal ions that exist as anionic complexes, such as Cr(VI) in the form of HCrO₄⁻. nih.gov
Research has shown that DMAA-based hydrogels are particularly effective in the removal of specific heavy metal ions. For instance, some studies have highlighted their efficacy for gold (Au(III)) ion removal, attributing this to the high activity of the amine groups towards these ions. nih.gov Copolymers of DMAA with other monomers, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), have also been investigated for their heavy metal removal capabilities. nih.gov The incorporation of AMPS can introduce sulfonate groups, which can pair with metal ions, further contributing to the sorption process. researchgate.net
A study on a hydrogel synthesized from N,N-dimethylacrylamide and 2-acrylamido-2-methylpropanesulfonic acid demonstrated its ability to adsorb Lead (Pb(II)) ions from solution. mdpi.com The adsorption of Pb(II) was found to be dependent on the initial concentration of the metal ions, with an optimal removal efficiency achieved within 4 hours. mdpi.com The mechanism in this system is attributed to the presence of amine groups from DMAA and the potential for ion exchange. mdpi.com
The table below summarizes the adsorption capacities of different PDMAA-based hydrogels for various heavy metal ions.
| Adsorbent | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| DMAA-N-vinylcaprolactam-g-chitosan | Not Specified | 142.86 | nih.gov |
| DMAA hydrogel with graphene oxide and tragacanth gum | Cr(VI) | 416.66 | nih.gov |
| Poly(DMAA-co-AMPS) hydrogel | Pb(II) | Investigated, specific value not stated | mdpi.com |
Poly(this compound)-based hydrogels have emerged as highly effective materials for the removal of various dyes from wastewater. nih.govresearchgate.net The efficiency of these hydrogels in dye adsorption stems from a combination of electrostatic interactions and hydrogen bonding between the polymer matrix and the dye molecules. mdpi.comsigmaaldrich.com
For example, Karaya gum-grafted-poly(N,N-dimethylacrylamide) hydrogels have been synthesized and studied for the sorption of cationic dyes such as methylene (B1212753) blue, crystal violet, rhodamine, and toluidine blue. nih.gov These studies have shown that the adsorption capacity of these DMAA-based hydrogels can be significantly high. nih.gov
Copolymerization of DMAA with other monomers can further enhance the dye adsorption capabilities. Poly(N,N-dimethylacrylamide-co-sodium acrylate) hydrogels, for instance, have demonstrated exceptionally high adsorption capacities for methylene blue and crystal violet, reaching 800 mg/g and 320 mg/g, respectively. nih.govmdpi.com The inclusion of sodium acrylate (B77674) introduces carboxylate groups, which significantly increase the electrostatic interactions with cationic dyes. In contrast, karaya gum-grafted-DMAA gel showed lower, yet still effective, adsorption capacities of 11.93 mg/g for methylene blue and 41.84 mg/g for crystal violet. nih.gov
The table below presents a comparison of the adsorption capacities of different PDMAA-based hydrogels for various dyes.
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| Poly(N,N-dimethylacrylamide-co-sodium acrylate) | Methylene Blue | 800 | nih.gov, mdpi.com |
| Poly(N,N-dimethylacrylamide-co-sodium acrylate) | Crystal Violet | 320 | nih.gov, mdpi.com |
| Karaya gum-grafted-DMAA gel | Methylene Blue | 11.93 | nih.gov |
| Karaya gum-grafted-DMAA gel | Crystal Violet | 41.84 | nih.gov |
Copolymers of N,N-dimethylacrylamide are utilized as polymeric flocculants in the field of water treatment. nih.govmdpi.com The effectiveness of these polymers in flocculation processes is largely attributed to the polymer bridging mechanism. nih.govmdpi.com
In this mechanism, the long polymer chains of the DMAA copolymer adsorb onto multiple colloidal particles suspended in the water, forming bridges between them. mdpi.com These bridges effectively link the individual particles together, leading to the formation of larger aggregates, or flocs. mdpi.com These larger and heavier flocs can then be more easily removed from the water through sedimentation or filtration. nih.gov
The ability of DMAA to be incorporated into copolymers allows for the tailoring of the flocculant's properties, such as molecular weight and charge density, to suit specific water treatment applications. nih.gov Increasing the molecular weight of the copolymer can enhance the bridging effect, as longer polymer chains are able to span greater distances and entrap more particles. mdpi.com
Poly(N,N-dimethylacrylamide) (PDMAA) and its derivatives play a crucial role in enhancing the efficiency of protein separation by capillary electrophoresis (CE). springernature.com A significant challenge in CE is the interaction of proteins with the inner surface of the fused-silica capillaries, which can lead to peak tailing, loss of resolution, and reduced sensitivity. sci-hub.se PDMAA-based coatings are applied to the capillary walls to mitigate these undesirable interactions. springernature.com
These hydrophilic polymeric coatings effectively mask the silanol (B1196071) groups on the capillary surface, thereby preventing the adsorption of proteins. springernature.com The novelty of some PDMAA-based copolymers lies in the incorporation of chemically reactive groups, such as N-acryloyloxysuccinimide and glycidyl (B131873) methacrylate (B99206), along with silane (B1218182) groups in the polymer backbone. springernature.com This composition allows for the formation of highly stable films through covalent bonding between the polymer and the silanol groups of the glass capillary. springernature.com
By carefully optimizing the monomer concentration, these coatings can be designed to exhibit anti-fouling properties, which are essential for achieving highly efficient separations of both acidic and alkaline proteins. springernature.com Furthermore, well-defined triblock copolymers of poly(N,N-dimethylacrylamide)-block-poly(ethylene oxide)-block-poly(N,N-dimethylacrylamide) (PDMA-b-PEO-b-PDMA) have been synthesized and used as physical coatings for protein separation. sci-hub.se These copolymers demonstrate good capillary coating ability and are effective in suppressing the electroosmotic flow, which is often a variable factor that can affect separation reproducibility. sci-hub.se The combination of the hydrophilic nature of PEO and the self-coating ability of PDMAA results in stable coatings that interact with the capillary wall through both hydrogen bonding and hydrophobic interactions. sci-hub.se
The performance of these triblock copolymer coatings has been shown to be superior to that of uncoated fused-silica capillaries, offering higher separation efficiency and better migration time repeatability for protein mixtures. sci-hub.se
Biomedical and Pharmaceutical Applications
Hydrogels based on Poly(this compound) (PDMAA) are extensively investigated as matrices for controlled drug delivery systems. researchgate.netconicet.gov.ar These three-dimensional, hydrophilic polymer networks are capable of swelling in aqueous environments without dissolving, a property conferred by the presence of chemical or physical crosslinks. conicet.gov.ar The structure of the hydrogel network, which can be tailored by varying the monomer and crosslinking agent concentrations, is a critical factor that governs its chemical and physical properties, including its swelling behavior and, consequently, its drug loading and release characteristics. researchgate.netplapiqui.edu.ar
The synthesis of these hydrogels is typically achieved through free radical aqueous solution polymerization of N,N-dimethylacrylamide (DMAA) as the monomer and a crosslinking agent such as N,N'-methylene-bis-acrylamide. researchgate.netconicet.gov.ar The resulting network structure, including the pore size and degree of homogeneity, influences the transparency and mechanical properties of the hydrogel. researchgate.net
The drug loading into these hydrogels is often accomplished by the equilibrium swelling method, where the dried hydrogel is immersed in a drug solution. conicet.gov.ar The amount of drug loaded and the subsequent release profile are dependent on several factors. The degree of crosslinking plays a significant role; a higher concentration of the crosslinking agent generally leads to a reduced swelling capacity of the hydrogel. researchgate.netplapiqui.edu.ar This, in turn, can affect the rate and amount of drug released. researchgate.net
The water solubility of the drug is another crucial parameter. Drugs with high solubility in water tend to be released more easily from the swollen hydrogel, likely due to their greater affinity for the aqueous medium within the hydrogel network. researchgate.netconicet.gov.arplapiqui.edu.ar The release mechanism can be a combination of diffusion of the drug through the swollen polymer network and the relaxation of the polymer chains. mdpi.com
The table below presents findings from a study on PDMAA hydrogels loaded with different model drugs, illustrating the influence of drug solubility on the release process.
| Model Drug | Molecular Weight ( g/mol ) | Solubility in Water | Reference |
| Atenolol | 266.34 | Low | conicet.gov.ar |
| Paracetamol | 151.16 | Moderate | conicet.gov.ar |
| Ranitidine | 314.4 | High | conicet.gov.ar |
Biocompatible Materials for Medical Implants and Devices
Poly(this compound) (PDMAAm) is a hydrophilic and biocompatible polymer that has garnered significant interest for use in medical implants and devices. itu.edu.trresearchgate.net Its inherent biocompatibility makes it a suitable candidate for applications where materials are in direct contact with biological tissues.
One area of research has focused on the development of amphiphilic conetworks (APCNs) that combine the hydrophilic nature of PDMAAm with the hydrophobic properties of other polymers like polydimethylsiloxane (B3030410) (PDMS). In a study, PDMAAm/PMHS/PDMS (polymethylhydrosiloxane) conetworks were evaluated for their biostability and biocompatibility. nih.gov These materials were found to be both biostable and biocompatible, with biocompatibility scores superior to the PDMS negative standard. nih.gov The assessment included implantation in rats for up to eight weeks, where researchers measured extractables, water swelling, and mechanical properties, and conducted histological evaluations of fibrous tissue encapsulation and lymphocyte infiltration. nih.gov
Furthermore, copolymers of this compound have been investigated as coatings for medical devices to mitigate bacterial adhesion and biofilm formation, a major cause of hospital-acquired infections. nih.gov A copolymer of poly(methylmethacrylate-co-dimethyl acrylamide) (PMMDMA) has demonstrated effectiveness in reducing the binding of clinically significant bacteria and fungi. nih.gov This copolymer creates a smoother, more hydrophilic, and negatively charged surface, which contributes to a significant reduction in microbial adhesion. nih.gov To enhance its antimicrobial properties, this copolymer has been formulated into a nanocomposite with silver nanoparticles (PMMDMA-AgNPs). nih.gov This nanocomposite not only reduces bacterial adhesion but also exhibits antimicrobial activity, proving to be non-hemolytic and effective in preventing biofilm formation on surfaces like urinary catheters. nih.gov
Research Findings on PDMAAm for Medical Implants and Devices
| Material | Application | Key Findings |
| PDMAAm/PMHS/PDMS Amphiphilic Conetworks | Medical Implants | Biostable and biocompatible; superior biocompatibility scores compared to PDMS standard. nih.gov |
| Poly(methylmethacrylate-co-dimethyl acrylamide) (PMMDMA) | Medical Device Coating | Reduces adhesion of bacteria and fungi by creating a smooth, hydrophilic, and negatively charged surface. nih.gov |
| PMMDMA-Silver Nanoparticle (AgNPs) Nanocomposite | Medical Device Coating | Non-hemolytic, inhibits biofilm formation, and possesses antimicrobial activity. nih.gov |
Applications in Tissue Engineering
The unique properties of Poly(this compound) (PDMAAm) hydrogels, particularly their biocompatibility and hydrophilicity, make them highly attractive for applications in tissue engineering. itu.edu.trulakbim.gov.tr These hydrogels can provide a hydrated and supportive environment conducive to cell growth and tissue regeneration.
A significant area of development is in creating highly stretchable PDMAAm hydrogels. itu.edu.trulakbim.gov.tr Traditional chemically crosslinked PDMAAm hydrogels often suffer from low mechanical strength and stretchability. itu.edu.tr To overcome this, researchers have developed supramolecular PDMAAm hydrogels formed through hydrophobic interactions. itu.edu.trulakbim.gov.tr These hydrogels can be compressed to approximately 100% strain without permanent failure and can be stretched to as much as 4200% strain before rupturing. itu.edu.trulakbim.gov.tr This high stretchability is a valuable asset for tissue engineering applications where materials need to withstand mechanical stresses.
The self-healing nature of these advanced PDMAAm hydrogels is also a key feature for tissue engineering. The reversible nature of the physical crosslinks allows the material to recover its initial mechanical properties after damage. itu.edu.trulakbim.gov.tr For instance, supramolecular PDMAAm hydrogels have been shown to fully recover their initial mechanical properties within 20 minutes of healing time after being cut. ulakbim.gov.tr This ability to self-heal is of great interest for creating robust and durable tissue scaffolds.
Biosensors and Smart Polymer Applications
Poly(this compound) (PDMAAm) and its derivatives are being explored for their potential in creating advanced biosensors and smart polymers due to their responsive properties. researchgate.net The ability of PDMAAm-based hydrogels to respond to external stimuli makes them suitable for developing sensors that can detect changes in their environment.
PDMAAm-based hydrogels have been utilized in the fabrication of flexible and wearable sensors for monitoring human motion. rsc.orgrsc.org For example, an ion-conductive gel made from PDMAAm and an ionic liquid has been shown to have good transparency, excellent stretchability (up to 1080%), and strong self-adhesion. rsc.org A strain sensor based on this gel demonstrated good electromechanical performance in detecting various human movements. rsc.org In another study, a piezoelectric poly(acrylamide/N,N-dimethylacrylamide) hydrogel was developed for use in flexible wearable sensors. rsc.org The addition of BaTiO3 as a piezoelectric material endowed the hydrogel with excellent conductivity and a stable response to strain, allowing it to sensitively respond to human joint activities. rsc.org
The stimuli-responsive nature of PDMAAm hydrogels also positions them as "smart polymers." These materials can change their properties in response to triggers such as pH and temperature. researchgate.net This characteristic is valuable for creating materials that can adapt to their surroundings, a key feature for advanced applications in fields like soft robotics and human/machine interfaces. researchgate.netmdpi.com
Wound Dressing Materials
Polymer-based materials are extensively used in wound dressings to provide a moist environment, absorb exudate, and protect the wound bed. mdpi.com While direct research on pure Poly(this compound) for wound dressings is limited in the provided context, the properties of its derivatives suggest its potential in this field.
One study focused on novel interpenetrating polymer network (IPN) films made from chitosan (B1678972) and poly(N,N-diethylacrylamide) (PDEAAm), a closely related N-substituted acrylamide (B121943), for potential wound dressing applications. researchgate.net These transparent, thermoresponsive films were designed to be easily detachable from the wound bed, which would allow for frequent dressing changes without causing further trauma to the healing tissue. researchgate.net The thermosensitive nature of PDEAAm, which makes it hydrophobic at body temperature, is a key feature in this application. researchgate.net Given that PDMAAm also exhibits responsive behaviors, it is plausible that it could be incorporated into similar wound dressing designs. The ability of such polymer networks to maintain a suitable water content is also a crucial factor for their use as commercial wound dressings. researchgate.net
Ophthalmic Applications, including Contact Lenses
Poly(this compound) (PDMAAm) is utilized in ophthalmic applications, most notably in the formulation of contact lenses, due to its hydrophilic properties and biocompatibility. papyruspub.comresearchgate.net
Hydrophilic polymers are often incorporated into silicone hydrogel contact lenses to improve their wettability, and PDMAAm is among the effective polymers for this purpose. papyruspub.com It helps to create a balance between the wettability of the lens surface and the compatibility of the polymerization mixture during manufacturing. papyruspub.com
In the development of hydrogel contact lenses, N,N-dimethylacrylamide (DMAA) is used as a monomer in combination with other monomers like 2-hydroxyethylmethacrylate (HEMA) and 1-vinyl-2-pyrrolidinone (NVP). researchgate.net Research has explored the inclusion of silicone nanoparticles (SiNPs) into these hydrogels to enhance oxygen permeability, a critical factor for contact lens health. researchgate.net The addition of a small amount of SiNPs was found to significantly increase the oxygen permeability of the lenses without negatively impacting the equilibrium water content. researchgate.net
Properties of PDMAAm-Containing Hydrogel Lenses
| Hydrogel Composition | Key Property Enhanced | Finding |
| HEMA-NVP with 1.2 wt% SiNPs | Oxygen Permeability (Dk) | Achieved a maximum Dk of 71 barrer with an equilibrium water content of 73%. researchgate.net |
| Silicone Hydrogels with PDMAAm | Wettability | PDMAAm enhances the surface wettability of the lenses. papyruspub.com |
Advanced Material Design and Engineering
Self-Healing Polymer Systems
Poly(this compound) (PDMAAm) has emerged as a significant polymer in the design of self-healing materials, particularly hydrogels. itu.edu.trulakbim.gov.tr The ability of these materials to autonomously repair damage is a highly sought-after characteristic for extending the lifespan and reliability of materials in various applications.
The self-healing properties of PDMAAm hydrogels are often achieved by creating supramolecular networks held together by reversible physical crosslinks, such as hydrophobic interactions, rather than permanent covalent bonds. itu.edu.trulakbim.gov.tr When the hydrogel is damaged, these physical bonds can reform, allowing the material to heal. For instance, PDMAAm hydrogels prepared by the micellar copolymerization of N,N-dimethylacrylamide with a hydrophobic monomer like stearyl methacrylate exhibit remarkable self-healing capabilities. itu.edu.trulakbim.gov.tr After being cut, these hydrogels can recover all of their initial mechanical properties in as little as 20 minutes at room temperature. ulakbim.gov.tr
The unique properties of PDMAAm, including the presence of both hydrogen bonding and hydrophobic interactions in its aqueous solutions and hydrogels, contribute to its self-healing capacity. itu.edu.tr Researchers have also demonstrated that incorporating acrylic acid units into the PDMAAm network can facilitate self-healing in swollen hydrogels by fixing surfactant molecules within the gel phase through complexation. itu.edu.tr
Performance of Self-Healing PDMAAm Hydrogels
| Hydrogel System | Healing Time | Healing Efficiency | Key Mechanism |
| Supramolecular PDMAAm with hydrophobic interactions | 20 minutes | Full recovery of initial mechanical properties. ulakbim.gov.tr | Reversible hydrophobic associations. itu.edu.trulakbim.gov.tr |
| Hybrid PDMAAm with Laponite clay nanoparticles | 10 hours at 50°C | Damage created in the gels could be healed. researchgate.net | Not specified in provided context. |
Enhancing Mechanical Properties of Hydrogels and Composites
Poly(this compound) (PDMAA) is a key component in the development of advanced hydrogels and composites with superior mechanical properties. The inherent characteristics of DMAA, including its capacity for hydrophobic interactions, hydrogen bonding, and ion-dipole interactions, contribute to the augmented mechanical strength of the resulting hydrogels. nih.gov
The incorporation of reinforcing fillers is another effective method. Clay nanocomposite hydrogels, for instance, are prepared by the free radical micellar polymerization of N,N-dimethylacrylamide (DMAA) and a hydrophobic monomer like octadecyl acrylate in the presence of clay. scispace.comrsc.org This process yields physically cross-linked networks constructed by both hydrophobic associations and multiple hydrogen bonds between the clay, gelatin (used as an emulsifier), and DMAA, leading to a significant improvement in mechanical strength. scispace.comrsc.org
Furthermore, the mechanical properties of PDMAA-based hydrogels can be tailored by controlling the network-chain density through techniques like photoinitiated radical polymerization with photomasks. iaea.org This allows for the creation of patterned hydrogels with regions of varying swelling ratios and elastic moduli. iaea.org For example, a stripe-patterned gel can exhibit mechanical anisotropy, with a higher elastic modulus in the direction parallel to the stripes. iaea.org
Supramolecular chemistry also offers a powerful approach to creating tough hydrogels. By polymerizing a macromonomer of PDMAA with methacrylic acid, tough supramolecular hydrogels can be formed with robust, cooperative hydrogen-bond associations between the grafted PDMAA chains and the poly(methacrylic acid) main chain. rsc.org These hydrogels exhibit high toughness and stability across a wide pH range. rsc.org
The table below summarizes the mechanical properties of various PDMAA-based hydrogels:
| Hydrogel System | Key Features | Mechanical Property Enhancement |
| PDEAAm/PDMAA Double Network | Interpenetrating networks of thermoresponsive PDEAAm and hydrophilic PDMAA. nih.gov | Significant influence on thermal sensitivity and mechanical performance. nih.gov |
| PDMAA/Methacrylated Hyaluronan DN | Two-step photocrosslinked double network. nih.gov | Enhanced mechanical strength for biomedical uses. nih.gov |
| PDMAA-Octadecyl Acrylate-Clay Nanocomposite | Physically cross-linked via hydrophobic associations and hydrogen bonding with clay. scispace.comrsc.org | Significantly improved mechanical strength. scispace.comrsc.org |
| Patterned PDMAA-Clay Nanocomposite | Spatially controlled network-chain density using photomasks. iaea.org | Anisotropic mechanical properties with varying elastic moduli. iaea.org |
| PDMAA-grafted-Poly(methacrylic acid) | Supramolecular hydrogel with cooperative hydrogen bonds. rsc.org | High toughness and stability over a wide pH range. rsc.org |
Smart Materials with pH- and Thermo-Responsive Behavior
Poly(this compound) (PDMAA) and its derivatives are extensively utilized in the creation of "smart" materials that exhibit responsiveness to external stimuli such as pH and temperature. These materials are of great interest for a variety of applications due to their tunable properties.
The thermoresponsive behavior of PDMAA-based materials is often characterized by a lower critical solution temperature (LCST), where the polymer undergoes a phase transition from a soluble to an insoluble state upon heating. This property can be finely tuned. For instance, copolymers of N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) and the hydrophobic monomer methyl methacrylate (MMA) exhibit an LCST that can be adjusted across a wide temperature range by altering the pH and salt concentration. mdpi.com The homopolymer of DMAPMA, PDMAPMA, shows LCST behavior at a high pH of 14, but copolymerization with MMA broadens the pH range in which this transition occurs. mdpi.com
Double network (DN) hydrogels composed of a thermoresponsive polymer like poly(N,N'-diethylacrylamide) (PDEAAm) and a hydrophilic polymer such as PDMAA also demonstrate significant temperature sensitivity. nih.gov The presence of the second hydrophilic network profoundly influences the volume phase transition temperature (VPTT) of the hydrogel. nih.gov Self-healing hydrogels based on N,N-dimethylacrylamide have also been developed with thermo-responsive properties, which could be applied in medicine, for example, as a body temperature regulator. mdpi.com
In addition to temperature, pH is another crucial stimulus for PDMAA-based smart materials. Copolymers containing ionizable groups can exhibit pH-dependent swelling and solubility. For example, hydrogels based on DMAA and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) show pH-dependent swelling behavior. mdpi.com At low pH, protonation of the sulfonate groups leads to hydrogen bonding and a more compact hydrogel structure, reducing swelling. mdpi.com At higher pH, ionization of these groups causes electrostatic repulsion and increased swelling. mdpi.com
The combination of pH and thermo-responsiveness in a single material opens up possibilities for creating multi-stimuli-responsive systems. Copolymers of DMAPMA and MMA, for example, display both pH- and thermo-sensitivity. mdpi.com These copolymers can also act as visual CO2 sensors. mdpi.com
The table below highlights the responsive behavior of different PDMAA-based systems:
| Polymer System | Stimulus | Responsive Behavior |
| P(DMAPMA-co-MMA) | pH, Temperature, CO2 | Tunable LCST, visual CO2 sensing. mdpi.com |
| PDEAAm/PDMAA Double Network | Temperature | Significant influence on VPTT. nih.gov |
| DMAA/AMPS Hydrogel | pH | pH-dependent swelling. mdpi.com |
| Self-healing PDMAA Hydrogel | Temperature | Thermo-responsive properties for potential medical applications. mdpi.com |
Ion-Conductive Gels for Flexible Electronics (e.g., Strain Sensors, Supercapacitors)
Poly(this compound) (PDMAA) based gels are emerging as promising materials for flexible electronics due to their potential for high ion conductivity, excellent mechanical properties, and self-healing capabilities. These attributes make them suitable for applications such as strain sensors and supercapacitors.
A key development in this area is the creation of PDMAA ion-conductive gels through the in-situ polymerization of N,N-dimethylacrylamide (DMAA) in an ionic liquid, such as 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl] imide ([BMIM][Tf2N]). rsc.orgresearchgate.net This one-step UV irradiation process results in a gel with remarkable properties, including high transparency (~90%), excellent stretchability (up to 1080%), strong self-adhesion (67.57 kPa), and rapid self-healing (within 2 seconds at room temperature). rsc.orgresearchgate.net The good compatibility between the PDMAA network and the ionic liquid is crucial for achieving these characteristics. rsc.orgresearchgate.net
Strain sensors fabricated from these PDMAA ion-conductive gels exhibit good electromechanical performance and can effectively detect various human motions. rsc.orgresearchgate.net The combination of multifunctionality and a straightforward preparation method gives these gels broad application prospects in the field of flexible electronic devices. rsc.org
Furthermore, PDMAA has been incorporated into composite hydrogel electrolytes for supercapacitors. nih.gov These hybrid materials leverage the properties of PDMAA to enhance their performance. Additionally, tough and piezoelectric hydrogels have been fabricated using a blend of acrylamide and N,N-dimethylacrylamide, with BaTiO3 as the piezoelectric material. bohrium.comnih.govresearchgate.net These hydrogels demonstrate excellent conductivity and a stable response to strain, making them suitable for self-powered sensors and energy harvesting applications. bohrium.comnih.govresearchgate.net
The table below summarizes the properties and applications of PDMAA-based ion-conductive gels:
| Gel Composition | Key Properties | Application |
| PDMAA in [BMIM][Tf2N] ionic liquid | High transparency, excellent stretchability, strong self-adhesion, rapid self-healing. rsc.orgresearchgate.net | Flexible strain sensors for human motion detection. rsc.orgresearchgate.net |
| Hybrid PDMAA composite hydrogel | Enhanced electrochemical performance. nih.gov | Supercapacitors. nih.gov |
| Poly(acrylamide/DMAA) with BaTiO3 | Tough, piezoelectric, excellent conductivity, stable strain response. bohrium.comnih.govresearchgate.net | Self-powered sensors, energy collection. bohrium.comnih.govresearchgate.net |
Adhesion Promotion in Composites
Polymers derived from this compound (DMAA) exhibit notable adhesive properties, making them valuable as adhesion promoters in various composite materials. sinocurechem.com The inherent chemical structure of DMAA, which includes both double bonds and amide groups, facilitates strong interactions with a variety of substrates. sinocurechem.com
DMAA-containing polymers demonstrate good adhesion to a range of materials, including glass and tin. smtworldwide.com This adhesive capability is a key reason for its use in formulations for UV coatings, UV inks, and UV adhesives. sinocurechem.comwatson-int.com The low viscosity and good compatibility of DMAA with different resins also contribute to its effectiveness as an adhesive component. sinocurechem.com
In the context of composites, the addition of DMAA can enhance the interfacial bonding between different phases. For example, modifying polyolefin resins through polymerization with DMAA improves the adhesion of highly polar epoxies. smtworldwide.com This suggests that DMAA can act as a compatibilizer or coupling agent, bridging the interface between dissimilar materials.
Furthermore, research has shown that plasma-polymerized N,N-dimethylacrylamide coatings can be used to control cellular adhesion. nih.gov This indicates the versatility of DMAA in creating surfaces with tailored adhesive properties for biomedical applications. The adhesive characteristics of DMAA-based materials are also leveraged in medical gels, where good adhesion, low irritation, and good air permeability are desirable properties. sinocurechem.com
Polymeric Supports for Synthesis
Poly(this compound) (PDMAA) has been recognized for its utility as a polymeric support in chemical synthesis, particularly in the fields of polypeptide and oligonucleotide synthesis. smtworldwide.com The properties of PDMAA make it a suitable solid-phase matrix for carrying out multi-step synthetic procedures.
The use of polymeric supports simplifies the purification process in multi-step synthesis, as reagents and byproducts can be washed away from the polymer-bound product. PDMAA's solubility characteristics and chemical stability make it an effective support material. smtworldwide.com
Industrial and Environmental Technologies
Paper Industry Applications of this compound Additives
Copolymers and homopolymers of this compound (DMAA) have found applications in the paper industry, where they can be used to modify the properties of paper products. sinocurechem.com One of the key benefits of using DMAA-based additives is the improvement of paper dry strength. sinocurechem.com
Additionally, these polymers can be utilized in the production of specialized paper products such as pressure-sensitive printing paper. sinocurechem.com In this application, the DMAA-based polymer can be a component of the pressure-sensitive adhesive layer, contributing to the desired adhesive properties of the final product. sinocurechem.com The adhesive nature of DMAA polymers is a significant factor in their utility in this context. sinocurechem.com
Environmental and Biological Research Perspectives on N,n Dimethylmethacrylamide Based Materials
Research on Metabolization and Environmental Fate of N,N-Dimethylmethacrylamide and its Polymers
Studies on Interactions with Biological Systems (e.g., Protein Binding)
Research has explored the application of this compound-based materials in contexts that rely on their interaction with biological systems, such as proteins and cells.
Stem Cell Culture and Protein Adsorption: In the search for improved materials for cell culture, this compound was one of several monomers used to create a polymer microarray for the high-throughput screening of substrates for human pluripotent stem cell (hPSC) expansion. biorxiv.org This research approach relies on the differential interaction between cells and the various polymer surfaces. A key aspect of understanding this interaction is quantifying the adsorption of proteins from the culture medium onto the polymers. For a successful polymer blend identified in the study, researchers analyzed the surface and found that it adsorbed specific proteins from the defined culture medium, which in turn mediated cell attachment and signaling. biorxiv.org
Nanoparticle Coatings for Cell Labeling: P(DMMAm) has been proposed as a surface modification agent for superparamagnetic nanoparticles. google.compatsnap.com These polymer-coated nanoparticles are designed to be used as probes for labeling cells, such as stem cells, ex vivo. The labeled cells can then be transplanted into an organism and tracked using techniques like magnetic resonance imaging (MRI). google.compatsnap.com This application is predicated on the ability of the polymer-coated surface to interact with and attach to cells without compromising their viability.
Adhesives for Biological Materials: In the pharmaceutical field, a patent describes a method for sealing gelatin capsules using a water-soluble, amide-containing polymer adhesive dissolved in a non-aqueous solvent. Poly-N,N-dimethylmethacrylamide is explicitly mentioned as a potential polymer adhesive for this purpose, demonstrating a direct application based on its interaction and adhesion to gelatin, a protein-derived material. google.com
Sustainable Synthesis Routes and Green Chemistry Approaches in this compound Production
The search of scientific and patent literature did not yield specific studies focused on developing sustainable or "green" synthesis routes for the this compound monomer. While the principles of green chemistry are being applied to the synthesis of many monomers and polymers, dedicated research outlining such an approach for this compound—for instance, using bio-based feedstocks, solvent-free conditions, or catalytic routes to improve atom economy—was not identified.
One patent describes creating polymers for cosmetic use from novel bio-based monomers, and lists this compound as a potential conventional co-monomer in such polymers. google.com However, this work focuses on the sustainable sourcing of other components in the polymer, not on a green synthesis route for this compound itself.
Table of Mentioned Compounds
Q & A
Q. What are the optimal reaction conditions for synthesizing poly(N,N-Dimethylmethacrylamide) with controlled molecular weight?
- Methodological Answer : Two key approaches are widely used:
- Radical Polymerization : Use azobisisobutyronitrile (AIBN) as an initiator in dry DMF under nitrogen at 60°C for ~24 hours, achieving ~91% conversion .
- Group Transfer Polymerization (GTP) : Employ (Z)-1-(dimethylamino)-1-trimethylsiloxy-1-propene (DATP) with trifluoromethanesulfonimide (Tf₂NH) as a catalyst at 0°C. This method produces polymers with narrow molecular weight distributions (Đ < 1.2) and controlled chain lengths .
Q. How can the concentration of free amino groups in DMAA-based copolymers be quantified experimentally?
- Methodological Answer : The Gaur Gupta method is recommended. This involves titrating the polymer with 0.01 N HCl, using ninhydrin as an indicator to detect free amino groups. Complementary characterization via IR spectroscopy (e.g., peaks at 1650 cm⁻¹ for amide C=O stretching) ensures structural validation .
Q. What solvent systems are suitable for DMAA polymerization, and how do residual solvents impact final product purity?
- Methodological Answer :
- Preferred Solvents : Dry DMF or acetone/water mixtures for dissolution-precipitation cycles .
- Purity Concerns : Residual DMF may persist in polymers, altering thermal properties. Alternatives like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are advised for biomedical applications, with residual solvent testing via GC-MS recommended .
Q. What safety protocols are critical when handling DMAA in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38) .
- Conduct reactions in fume hoods to avoid inhalation. Monitor for cross-reactivity with structurally similar methacrylates (e.g., DMAEMA), which may cause allergic sensitization .
Advanced Research Questions
Q. How do impurities like N-allylmethacrylamide affect the rheological properties of DMAA polymers?
- Methodological Answer : Impurities >500 ppm significantly increase viscosity (e.g., 5% aqueous solutions rise from 35 mPa·s to 60 mPa·s). Purification via repeated dissolution-precipitation cycles (water/acetone) reduces impurities to <100 ppm, ensuring consistent viscosity .
Q. What strategies enable copolymerization of DMAA with stimuli-responsive monomers (e.g., N-cyanomethylacrylamide) to design temperature-sensitive hydrogels?
- Methodological Answer :
- Monomer Ratios : A 1:1 molar ratio of DMAA:N-cyanomethylacrylamide in DMF at 70°C yields hydrogels with tunable lower critical solution temperatures (LCST).
- Characterization : Use differential scanning calorimetry (DSC) to determine LCST shifts and swelling ratios in PBS .
Q. How does oxygen concentration during synthesis influence polymer chain architecture and purity?
- Methodological Answer : Oxygen levels >1000 ppm promote side reactions (e.g., chain termination), broadening molecular weight distributions. A nitrogen-purged reactor with <500 ppm oxygen yields polymers with Đ < 1.3 and reduced byproducts (e.g., <700 ppm N-allylmethacrylamide) .
Q. What analytical techniques resolve contradictions in reported glass transition temperatures (Tg) of DMAA polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
